molecular formula C12H15ClN2O3 B6718400 N-[2-(2-amino-2-oxoethoxy)ethyl]-3-chloro-5-methylbenzamide

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-chloro-5-methylbenzamide

Cat. No.: B6718400
M. Wt: 270.71 g/mol
InChI Key: ONTFCPXHIRRBMV-UHFFFAOYSA-N
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Description

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-chloro-5-methylbenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with a chloro and methyl group, as well as an ethoxyethyl chain terminating in an amino and oxo group.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-chloro-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-8-4-9(6-10(13)5-8)12(17)15-2-3-18-7-11(14)16/h4-6H,2-3,7H2,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTFCPXHIRRBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)NCCOCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-amino-2-oxoethoxy)ethyl]-3-chloro-5-methylbenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-chloro-5-methylbenzoic acid and 2-(2-amino-2-oxoethoxy)ethanol.

    Esterification: The carboxylic acid group of 3-chloro-5-methylbenzoic acid is esterified with 2-(2-amino-2-oxoethoxy)ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

    Amidation: The resulting ester is then subjected to amidation using ammonia or an amine source under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing automated reactors and continuous flow systems to optimize the esterification process.

    Efficient Amidation: Employing high-pressure reactors and catalysts to enhance the amidation step, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-chloro-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Reagents such as sodium azide (NaN₃) or thiourea under mild heating.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-chloro-5-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-amino-2-oxoethoxy)ethyl]-3-chloro-5-methylbenzamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-amino-2-oxoethoxy)ethyl]-3-chlorobenzamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    N-[2-(2-amino-2-oxoethoxy)ethyl]-5-methylbenzamide: Lacks the chloro group, which may influence its chemical properties and applications.

    N-[2-(2-amino-2-oxoethoxy)ethyl]-3-chloro-4-methylbenzamide: Has a different substitution pattern, potentially altering its interactions and effects.

Uniqueness

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-chloro-5-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the benzamide core, along with the ethoxyethyl chain, makes it a versatile compound for various applications.

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